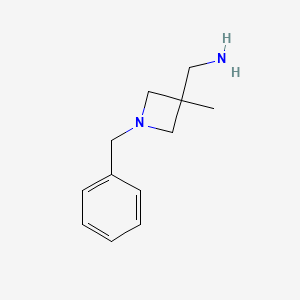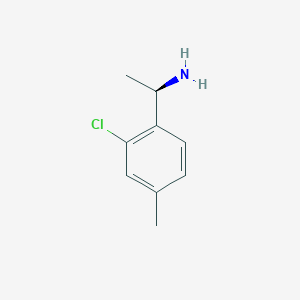
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-chloro-2-methylpropylamine with benzylamine under basic conditions to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride.
Final Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination reactions using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted azetidine compounds.
Applications De Recherche Scientifique
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-3,3-dimethylazetidine): Similar in structure but with two methyl groups on the azetidine ring.
(1-Benzyl-3-ethylazetidine): Similar but with an ethyl group instead of a methyl group.
(1-Benzyl-3-phenylazetidine): Similar but with a phenyl group on the azetidine ring.
Uniqueness
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and a methanamine moiety makes it a versatile compound for various applications, distinguishing it from other azetidine derivatives.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(1-benzyl-3-methylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Clé InChI |
KZCXGXKNZKWESZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1)CC2=CC=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)




![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)

